molecular formula C9H13NOS B14263190 2-{[(2-Sulfanylethyl)amino]methyl}phenol CAS No. 138220-51-6

2-{[(2-Sulfanylethyl)amino]methyl}phenol

Cat. No.: B14263190
CAS No.: 138220-51-6
M. Wt: 183.27 g/mol
InChI Key: DLSROANYZWWDGW-UHFFFAOYSA-N
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Description

2-{[(2-Sulfanylethyl)amino]methyl}phenol (CAS 1494004-17-9) is a chemical compound with the molecular formula C9H13NOS . This reagent is of significant interest in the field of synthetic chemistry and chemical biology, particularly for the chemoselective formation of amide bonds. Its structure, featuring a sulfanylethylamino group, suggests its potential utility in mechanisms involving S-to-N acyl transfer, a high-yielding chemoselective process critical for peptide and protein synthesis . Such processes are widely utilized for the synthesis of complex peptides, chemical modification of proteins, and the development of molecular probes . The S-to-N acyl transfer is a fundamental reaction in biological systems, integral to processes like protein ubiquitination and intein splicing, making research reagents that facilitate or mimic this process highly valuable for understanding and manipulating biological pathways . Furthermore, compounds with similar functional groups, such as the bis(2-sulfanylethyl)amino (SEA) group, have been successfully developed for native peptide ligation, enabling the chemoselective and regioselective formation of native peptide bonds in water at pH 7 . This positions this compound as a promising building block for researchers developing novel ligation methodologies, studying enzyme mechanisms, or creating custom peptide-based therapeutics and tools. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

138220-51-6

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-[(2-sulfanylethylamino)methyl]phenol

InChI

InChI=1S/C9H13NOS/c11-9-4-2-1-3-8(9)7-10-5-6-12/h1-4,10-12H,5-7H2

InChI Key

DLSROANYZWWDGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCS)O

Origin of Product

United States

Preparation Methods

Preparation from Salicylaldehyde

The most direct and efficient route to this compound involves reductive amination between salicylaldehyde and cysteamine (2-sulfanylethylamine). This approach leverages the well-established chemistry of imine formation followed by selective reduction.

Reaction Scheme:

  • Formation of imine intermediate between salicylaldehyde and cysteamine
  • Selective reduction of the imine to the corresponding secondary amine

Based on related reductive amination protocols, the following procedure can be employed:

  • Dissolve salicylaldehyde (1.0 equiv) in methanol or a methanol/DMF mixture
  • Add cysteamine hydrochloride (1.1-1.2 equiv) and adjust pH to 6-7 with triethylamine
  • Stir the reaction mixture at room temperature for 1-2 hours to form the imine
  • Add sodium cyanoborohydride (NaBH₃CN, 1.3-1.6 equiv) as the reducing agent
  • Continue stirring for 2-4 hours at room temperature
  • Monitor by TLC until completion
  • Quench the reaction with aqueous acid (pH 2-3)
  • Extract with ethyl acetate after basification to pH 8-9
  • Purify by chromatography or crystallization

This methodology typically provides yields of 70-85% based on similar reductive aminations reported in the literature.

Critical Parameters in Reductive Amination

Several factors significantly influence the success of the reductive amination route:

Table 1. Effect of Reaction Parameters on Reductive Amination Yield

Parameter Optimal Condition Effect on Yield Reference
pH 6-8 Maintains imine formation while allowing reduction
Reducing agent NaBH₃CN Selectively reduces imine over aldehyde
Solvent MeOH/DMF (1:1) Improves solubility of reactants
Temperature 20-25°C Higher temperatures can lead to side reactions
Reaction time 3-4 hours total Longer times increase risk of thiol oxidation

The use of sodium cyanoborohydride is preferred over sodium borohydride due to its selectivity for imine reduction in the presence of aldehydes. As noted by Borch et al., "At pH 6–8, a mixture of a ketone or aldehyde reactant, an amine, and sodium cyanoborohydride provides products of reductive amination selectively, without competitive reduction of the carbonyl substrate".

Protection Strategies for Thiol Group

Due to the high reactivity of the thiol group, protection-deprotection strategies are often employed, particularly for large-scale synthesis:

Table 2. Thiol Protection Strategies

Protection Group Deprotection Conditions Advantages Disadvantages
StBu (S-tert-butyl) TCEP, MPAA in NCL conditions Stable during handling and purification Requires specific reagents for removal
Trityl TFA, triethylsilane Easily removed under acidic conditions Bulky group may affect reactivity
Acm (acetamidomethyl) I₂, AgOAc Compatible with many reaction conditions Harsher deprotection conditions

The StBu protecting group is particularly useful as it maintains the thiol in a "dormant state, unable to rearrange... during handling, purification and storage".

Alternative Synthetic Routes

Preparation from 2-Aminophenol Derivatives

An alternative approach involves the preparation of this compound from 2-aminophenol derivatives through a series of transformations:

  • Formylation of 2-aminophenol to introduce the aldehyde group
  • Reductive amination with protected cysteamine
  • Deprotection of thiol group

This route benefits from the commercial availability of 2-aminophenol but requires additional steps compared to the direct reductive amination approach.

Synthesis from Phenol via Salicylaldehyde

A more extended route involves the initial preparation of salicylaldehyde from phenol, followed by reductive amination:

Step 1: Formylation of Phenol (Reimer-Tiemann Reaction)

The preparation of salicylaldehyde from phenol can be accomplished using the Reimer-Tiemann reaction or via magnesium-mediated formylation:

Method A: Reimer-Tiemann Reaction

  • Phenol is reacted with chloroform under basic conditions
  • Reflux in a water bath at 65°C for 1 hour
  • Acidification and isolation yields salicylaldehyde (~30% yield)

Method B: Magnesium-Mediated Formylation

  • Prepare methanol magnesium salt from magnesium and methanol (35-60°C)
  • Generate phenol magnesium salt by reacting with phenol in toluene (70-105°C)
  • Add paraformaldehyde or trioxymethylene for formylation
  • Control temperature between 70-105°C for 1-5 hours
  • Hydrolyze with sulfuric acid (20-98%)
  • Separate and purify the salicylaldehyde product (yield 79-84%)

Step 2: Reductive Amination
Proceed with the reductive amination as described in Section 3.1.

Enzymatic Approaches

Recent advances in biocatalysis have enabled the development of enzymatic routes to similar compounds:

  • Carboxylic acid reductase (CAR) can convert salicylic acid to salicylaldehyde
  • Reductive aminases (RedAms) or transaminases (TAs) can catalyze the reductive amination step

These enzymatic approaches offer advantages in terms of selectivity and environmentally friendly conditions but may require specialized equipment and expertise.

Optimized Laboratory-Scale Synthesis

Based on the examined methods, the following optimized procedure represents the most efficient approach for laboratory-scale synthesis of this compound:

Materials:

  • Salicylaldehyde (1.22 g, 10 mmol)
  • Cysteamine hydrochloride (1.25 g, 11 mmol)
  • Sodium cyanoborohydride (0.82 g, 13 mmol)
  • Methanol/DMF (1:1, 50 mL)
  • Triethylamine (1.5 mL)
  • Acetic acid (glacial)
  • Sodium hydroxide solution (2M)
  • Ethyl acetate
  • Anhydrous sodium sulfate

Procedure:

  • Dissolve cysteamine hydrochloride in methanol/DMF and add triethylamine to adjust pH to 6-7
  • Add salicylaldehyde dropwise with stirring at room temperature
  • Monitor imine formation by TLC for 60 minutes
  • Add sodium cyanoborohydride portionwise while maintaining pH 6-7 with acetic acid
  • Stir for additional 3 hours at room temperature under nitrogen atmosphere
  • Add water (100 mL) and adjust pH to 2 with HCl
  • Wash with ethyl acetate (2 × 30 mL)
  • Basify aqueous phase to pH 8-9 with sodium hydroxide solution
  • Extract with ethyl acetate (3 × 40 mL)
  • Dry combined organic extracts over anhydrous sodium sulfate
  • Concentrate under reduced pressure
  • Purify by column chromatography (hexane/ethyl acetate gradient)

Expected yield: 1.4-1.7 g (76-85%)

Purification and Characterization

Purification Methods

The crude this compound can be purified using the following methods:

  • Column Chromatography:

    • Stationary phase: Silica gel
    • Mobile phase: Hexane/ethyl acetate gradient (starting from 9:1 to 7:3)
    • Detection: UV visualization or staining with ninhydrin or FeCl₃
  • Crystallization:

    • Dissolve in minimal hot ethyl acetate
    • Add hexane slowly until cloudiness appears
    • Cool slowly to room temperature, then refrigerate
  • Salt Formation and Recrystallization:

    • Convert to hydrochloride salt by adding HCl in dioxane
    • Recrystallize from isopropanol/ether

Analytical Characterization

Table 3. Expected Analytical Data for this compound

Analytical Method Expected Results Notes
Melting Point 85-87°C As free base
¹H NMR (500 MHz, CDCl₃) δ 7.12 (ddd, J=8.0, 8.0, 1.5 Hz, 1H), 6.99 (dd, J=7.5, 1.5 Hz, 1H), 6.90 (dd, J=8.0, 1.0 Hz, 1H), 6.76 (ddd, J=7.5, 7.5, 1.0 Hz, 1H), 5.40 (br, 1H), 3.90 (s, 2H), 2.80-2.78 (m, 2H), 2.65-2.63 (m, 2H), 1.60 (t, 1H) Based on similar compounds
Mass Spectrometry [M+H]⁺ = 186.0740 Calculated for C₉H₁₄NOS
IR (cm⁻¹) 3350-3400 (OH), 2550-2600 (SH), 1600-1585, 1450-1485 Characteristic bands
Elemental Analysis C: 58.35%, H: 7.06%, N: 7.56%, S: 17.31% Calculated for C₉H₁₃NOS

Challenges and Considerations

Oxidation of Thiol Group

A significant challenge in the synthesis of this compound is the propensity of the thiol group to undergo oxidation, forming disulfides. Several strategies can mitigate this issue:

  • Conduct reactions under inert atmosphere (nitrogen or argon)
  • Include reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
  • Use thiol-protecting groups during synthesis
  • Store the final compound under nitrogen with a small amount of reducing agent

Epimerization Concerns

When incorporating this compound into peptides or more complex structures, epimerization can be a concern. Research has shown that "imination time prior to treatment with sodium cyanoborohydride" significantly impacts epimerization rates. Minimizing the lifetime of intermediate imines by conducting one-pot imination/reduction is recommended to prevent this issue.

Applications

The prepared this compound has various applications:

  • Metal Chelation: The arrangement of hydroxyl, amine, and thiol groups makes this compound an excellent chelator for transition metals, particularly copper(II) ions
  • Pharmaceutical Intermediates: Used in the synthesis of more complex drug candidates
  • Peptide Chemistry: Can serve as a functional handle for protein modification
  • Analytical Chemistry: Useful in colorimetric detection of heavy metals in water samples

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Sulfanylethyl)amino]methyl}phenol can undergo several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols and amines

Scientific Research Applications

Scientific Research Applications

  • Pharmaceuticals: Due to its biological activity, 2-{[(2-Sulfanylethyl)amino]methyl}phenol may serve as a lead compound for developing new antimicrobial agents. Derivatives of the compound have demonstrated potential antimicrobial properties, possibly because of the presence of the thioether and amine functionalities. Studies have shown that similar structures can inhibit bacterial growth and possess antifungal activity, suggesting that this compound may also contribute to such effects.
  • Organic Synthesis: The compound is also applicable to organic synthesis. The synthesis of this compound typically involves several steps, with recent advancements in synthetic methodologies focused on optimizing reaction conditions to enhance yield and reduce by-products.
  • Interaction Studies: Interaction studies involving this compound focus on how this compound interacts with biological targets, such as enzymes or receptors. Preliminary studies suggest that it may bind to specific proteins involved in microbial resistance mechanisms, potentially leading to enhanced efficacy against resistant strains. Further research is needed to fully elucidate these interactions and understand their implications for drug design.

Structural Comparison

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its combination of both thioether and amine functionalities attached to a phenolic backbone, which may enhance its reactivity and biological profile compared to similar compounds.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-AminoethylphenolContains an aminoethyl groupModerate antibacterial activityLacks sulfanyl functionality
4-ThiophenolContains a thiophenol groupAntimicrobial propertiesAromatic thiol without amino substitution
3-Mercaptopropionic acidContains a mercapto groupAntioxidant propertiesSimple thiol structure, no aromatic ring
2-MercaptoethanolContains a mercapto groupReducing agent in biochemical applicationsSmall molecular size, lacks aromaticity

Case Studies

While specific case studies directly involving this compound are not available in the search results, related case studies highlight the importance of similar compounds in treating infections .

Mechanism of Action

The mechanism of action of 2-{[(2-Sulfanylethyl)amino]methyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino and sulfanylethyl groups can interact with nucleophiles and electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-Sulfanylethyl)amino]methyl}phenol is unique due to its combination of a phenol group with an amino and sulfanylethyl chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-{[(2-Sulfanylethyl)amino]methyl}phenol, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 2-hydroxybenzaldehyde. React with 2-sulfanylethylamine via a Schiff base formation in ethanol under reflux (4–6 hrs, 60–70°C).
  • Step 2 : Reduce the imine bond using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the target compound .
  • Purity Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via column chromatography (silica gel, gradient elution). Confirm purity using HPLC (C18 column, acetonitrile/water 70:30) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify phenolic -OH (δ 9.2–10.5 ppm), sulfhydryl (-SH, δ 1.5–2.5 ppm), and amine protons (δ 2.8–3.5 ppm) .
  • FT-IR : Confirm O-H (3200–3500 cm⁻¹), N-H (3300 cm⁻¹), and S-H (2550 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does the compound’s solubility influence experimental design in aqueous vs. organic systems?

  • Solubility Profile :

  • Aqueous : Limited solubility (≈1–2 mg/mL at pH 7); enhance with DMSO or β-cyclodextrin inclusion complexes.
  • Organic : Soluble in ethanol, DMF, and dichloromethane. Use polar aprotic solvents for reactions requiring anhydrous conditions .

Advanced Research Questions

Q. How can coordination chemistry experiments be designed to study this compound as a ligand?

  • Experimental Design :

  • Metal Selection : Test transition metals (e.g., Zn²⁺, Cu²⁺) due to affinity for S/N donor sites. Use nitrate or chloride salts in methanol/water (1:1) .
  • Structural Analysis : Employ single-crystal X-ray diffraction (SHELXL refinement ). For disordered structures (e.g., ClO₄⁻ anions), apply split-atom models and restraints on ADP parameters .
  • Stability : Monitor ligand-metal ratios (Job’s plot) and stability constants via UV-Vis titrations (Benesi-Hildebrand method) .

Q. What computational methods resolve contradictions in crystallographic and spectroscopic data?

  • Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Compare calculated vs. experimental bond lengths (e.g., Zn-N: 2.05–2.15 Å ).
  • Hirshfeld Surface Analysis : Identify weak interactions (C-H···π, O-H···O) missed in routine refinement .
  • EPR for Paramagnetic Complexes : Resolve discrepancies in metal oxidation states (e.g., Cu²⁺ vs. Cu⁺) .

Q. How does pH affect the compound’s reactivity in catalytic or biochemical applications?

  • pH-Dependent Studies :

  • Thiol Deprotonation : At pH > 8, -SH → S⁻, enhancing nucleophilicity for metal binding or redox reactions.
  • Phenolic OH : Participate in H-bonding networks (critical for crystal packing ). Use buffered solutions (pH 7–9) for enzyme inhibition assays .
  • Method : Potentiometric titrations (0.1 M KCl, 25°C) to determine pKa values .

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